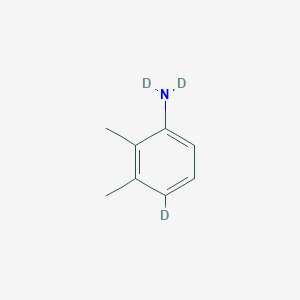

N,N,4-trideuterio-2,3-dimethylaniline

Description

Significance of Deuterium (B1214612) Isotope Effects in Understanding Molecular Phenomena

The replacement of a hydrogen atom (protium, ¹H) with a deuterium atom doubles the atomic mass. This substantial mass change alters the vibrational frequency of the chemical bond; a carbon-deuterium (C-D) bond vibrates at a lower frequency than a corresponding carbon-hydrogen (C-H) bond. Consequently, the C-D bond has a lower zero-point energy, making it stronger and requiring more energy to break. youtube.com

This difference in bond strength leads to the Kinetic Isotope Effect (KIE) , where a reaction involving the cleavage of a C-D bond proceeds at a slower rate than the same reaction involving a C-H bond. The magnitude of the KIE (expressed as the ratio of the rate constants, kH/kD) provides invaluable information about the reaction's transition state and whether a specific C-H bond is broken in the rate-determining step. youtube.com

There are two main types of kinetic isotope effects:

Primary KIE: Occurs when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction. These effects are typically large, with kH/kD values often ranging from 2 to 8.

Secondary KIE: Observed when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects are much smaller and can provide information about changes in hybridization or steric environment at the transition state. princeton.edu

The study of KIEs is crucial for elucidating reaction mechanisms, for example, in distinguishing between different pathways in electrophilic aromatic substitution or elimination reactions. youtube.comrsc.org

Rationale for Deuterium Labeling as a Research Tool in Organic Chemistry

The unique properties of deuterated compounds make them exceptional tools across various fields of organic chemistry and beyond. rsc.orgresearchgate.net

Mechanistic Elucidation: As discussed, the KIE is a primary tool for determining reaction mechanisms. For instance, studying the hydrogen exchange rates of deuterated N,N-dimethylaniline in acid has helped to identify the rate-limiting steps in electrophilic substitution. rsc.org Similarly, observing a KIE in the reaction of deuterated dimethylaniline derivatives with tricyanoethylene provided evidence for a specific reaction pathway. osti.gov

Metabolism and Pharmacokinetic Studies: In drug discovery and development, deuterium labeling is used to investigate the metabolic fate of drug candidates. nih.gov By replacing hydrogen with deuterium at sites susceptible to metabolic oxidation (often by cytochrome P450 enzymes), the rate of metabolism can be slowed down. nih.govresearchgate.net This can lead to improved pharmacokinetic profiles, such as a longer half-life and reduced formation of toxic metabolites. nih.govnih.govnih.gov This strategy has led to the development and FDA approval of deuterated drugs. nih.govnih.gov

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. scioninstruments.com Since a deuterated standard is chemically almost identical to the analyte, it behaves similarly during sample preparation and analysis, correcting for variations and improving the accuracy of quantification. scispace.comsigmaaldrich.comnih.govlumiprobe.com

| Application Area | Principle | Example |

|---|---|---|

| Mechanistic Chemistry | Kinetic Isotope Effect (KIE) | Distinguishing between SN1 and SN2 reaction pathways. princeton.edu |

| Drug Metabolism | Slowing of C-D bond cleavage by metabolic enzymes (e.g., CYP450). nih.gov | Improving the pharmacokinetic profile of a drug candidate. nih.gov |

| Quantitative Analysis | Use as a chemically similar internal standard with a different mass. scioninstruments.com | Accurate measurement of analyte concentration in complex samples by LC-MS. nih.gov |

| Materials Science | Enhanced stability of C-D bonds. | Improving the properties and longevity of organic light-emitting diodes (OLEDs). researchgate.net |

Overview of N,N,4-trideuterio-2,3-dimethylaniline as a Specialized Research Probe

While specific research citing the use of this compound is not prevalent in publicly accessible literature, its structure allows for clear inferences about its potential as a highly specialized research probe. This molecule is an isotopologue of 2,3-dimethyl-N,N-dimethylaniline (a xylidine (B576407) derivative), featuring deuterium labels at three key positions: two on the N-methyl groups and one on the aromatic ring at the 4-position (para to the dimethylamino group).

This specific labeling pattern makes it a multi-purpose tool for investigating the reactivity and metabolism of substituted anilines:

Probing Metabolic N-Demethylation: The dimethylamino group is a common site for oxidative metabolism by cytochrome P450 enzymes, a process involving C-H bond cleavage. The deuterium atoms on the N-methyl groups (N,N-dideuterio) would exhibit a primary KIE if this C-H bond cleavage is rate-determining. nih.gov Researchers could use this compound to quantify the KIE of N-demethylation, providing insight into the enzyme's mechanism and slowing this metabolic pathway.

Investigating Electrophilic Aromatic Substitution (EAS): The dimethylamino group is a strong activating group, directing electrophiles to the ortho and para positions. The deuterium at the 4-position (para) is strategically placed to study the mechanism of EAS reactions. By comparing the reaction rate of this deuterated compound with its non-deuterated counterpart, researchers can determine if the C-H(D) bond breaking step is rate-limiting. youtube.comrsc.org The absence of a significant KIE would suggest the initial formation of the intermediate (sigma complex) is the slow step.

Stable Isotope Labeled Internal Standard: With a mass increase of three units compared to its unlabeled analog, this compound is an ideal internal standard for quantitative mass spectrometry. It can be used to accurately measure the concentration of 2,3-dimethyl-N,N-dimethylaniline in various biological or environmental samples, as it would co-elute chromatographically but be distinguishable by its mass-to-charge ratio. scioninstruments.comscispace.com

| Deuterium Position | Research Application | Underlying Principle |

|---|---|---|

| N,N-(CD₃)₂ | Studying metabolic N-demethylation pathways. | Primary Kinetic Isotope Effect on C-D bond cleavage by enzymes like CYP450. nih.gov |

| 4-D (Aromatic Ring) | Elucidating mechanisms of Electrophilic Aromatic Substitution. | Presence or absence of a Primary KIE indicates the rate-determining step. rsc.org |

| All three positions | Internal standard for quantitative mass spectrometry. | Chemical similarity with a distinct mass-to-charge ratio for accurate quantification. scioninstruments.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H11N |

|---|---|

Molecular Weight |

124.20 g/mol |

IUPAC Name |

N,N,4-trideuterio-2,3-dimethylaniline |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3/i4D/hD2 |

InChI Key |

VVAKEQGKZNKUSU-JJBFAFJOSA-N |

Isomeric SMILES |

[2H]C1=CC=C(C(=C1C)C)N([2H])[2H] |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C |

Origin of Product |

United States |

Synthetic Methodologies and Deuterium Incorporation Strategies

Regioselective Deuteration Approaches for Aromatic Amines

Achieving regioselectivity—the ability to introduce deuterium (B1214612) at specific positions on the aromatic ring or side chains—is a key challenge in the synthesis of labeled anilines. The choice of methodology depends on the desired deuteration pattern and the electronic properties of the substrate.

HIE reactions represent an atom-economical approach to deuteration. nih.gov These methods can be broadly categorized by the type of catalyst or mediator used to facilitate the exchange.

Transition metal catalysts are powerful tools for activating C-H bonds to facilitate H-D exchange. acs.org Homogeneous catalysis can offer high selectivity under mild conditions, while heterogeneous catalysis often provides high levels of isotope incorporation but may require harsher conditions. acs.org

Iridium catalysts, particularly those based on N-heterocyclic carbene (NHC)-stabilized iridium nanoparticles (IrNPs), have demonstrated remarkable efficiency and regioselectivity for the deuteration of anilines. nih.govresearchgate.net These air-stable nanoparticles can catalyze HIE using D₂ gas as the isotopic source, leading to high deuterium incorporation specifically at the ortho position relative to the amino group. acs.orgnih.gov This selectivity is attributed to a directing effect from the amino function. The reaction conditions, such as solvent and temperature, can be optimized to enhance deuterium incorporation, especially for more polar aniline (B41778) substrates where a THF/D₂O solvent mixture and elevated temperatures may be beneficial. nih.gov

Platinum-based catalysts, such as platinum on carbon (Pt/C) or Adam's catalyst, are also employed for H-D exchange in aromatic systems. nih.govresearchgate.netacs.org Platinum catalysts can facilitate exchange with D₂O and may exhibit different selectivity patterns compared to iridium. researchgate.net For instance, mixed catalyst systems of palladium and platinum have been shown to achieve high deuteration levels on sterically hindered aromatic positions. nih.gov

Table 1: Examples of Metal-Catalyzed HIE on Aniline Derivatives

| Substrate | Catalyst | Deuterium Source | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| Various Anilines | Iridium Nanoparticles (IrNPs) | D₂ (1 bar) | THF, 55 °C, 3 h | High deuterium incorporation and regioselectivity at the ortho position. | nih.gov |

| Polar Anilines | Iridium Nanoparticles (IrNPs) | D₂ (1 bar) | THF/D₂O (1:1), 80 °C, 3 h | Use of D₂O as a co-solvent at higher temperatures improves exchange for polar substrates. | researchgate.netnih.gov |

| Aromatic Amines | Adam's Catalyst (Platinum Oxide) | D₂O | UV or γ-radiation | Selective deuteration at the α-carbon of tertiary amines. | nih.gov |

| 5-phenylvaleric acid | 10% Pd/C + 5% Pt/C | D₂O | 200 °C, 24 h | Synergistic effect of mixed catalysts allows for near-complete deuteration (97% D) of the ortho position. | nih.gov |

Strong Brønsted acids are highly effective for promoting H-D exchange on aromatic rings through an electrophilic aromatic substitution (EAS) mechanism. nih.gov This method selectively deuterates the most electron-rich positions, which for anilines are typically the ortho and para positions. nih.gov

Deuterated trifluoroacetic acid (CF₃COOD) is a versatile reagent that can act as both the catalyst and the deuterium source. nih.gov It offers several advantages over traditional mineral acids like DCl or D₂SO₄, including ease of preparation, high solubility for various substrates, and simple removal after the reaction. nih.gov The efficiency of the exchange is strongly correlated with the basicity of the aniline; less basic anilines tend to react more efficiently. This is because the reaction can proceed through either the protonated anilinium ion (a slow pathway) or the free-base form (a fast pathway). nih.gov

Deuterated trifluoromethanesulfonic acid (TfOD, CF₃SO₃D) is an even stronger acid that can facilitate H-D exchange under mild conditions, often at room temperature. researchgate.netnih.gov This allows for rapid and high-level deuteration of aromatic amines and amino acid derivatives with short reaction times. researchgate.netscispace.com

Table 2: H-D Exchange of Aromatic Amines with CF₃COOD

| Substrate | Conditions | Deuteration Pattern | Key Finding | Reference |

|---|---|---|---|---|

| Aniline | CF₃COOD, 110 °C, 16 h | ortho and para positions | Exchange proceeds smoothly, consistent with a standard EAS mechanism. | nih.gov |

| N,N-diethylaniline | CF₃COOD, 110 °C, 16 h | Poor exchange | The high basicity of the amine inhibits the rate of exchange. | nih.gov |

| Acetaminophen | CF₃COOD, 110 °C, 16 h | Extensive deuteration ortho to the hydroxyl group, slower ortho to the amide. | Efficient, direct, metal-free deuteration of a pharmaceutically relevant compound. | nih.gov |

Base-mediated or base-promoted deuteration offers an alternative pathway for H-D exchange, particularly for C-H bonds with sufficient acidity. nih.gov A metal- and ligand-free method has been developed using a base in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), where DMSO-d₆ serves as the deuterium source. nih.gov The mechanism is thought to involve the base abstracting an acidic proton from the substrate, followed by an exchange with the deuterated solvent. nih.gov This approach is cost-effective and environmentally friendly. For certain substrates, such as alkylnitroaromatics, amine bases like triethylamine (B128534) or 1,5-diazobicyclo[4.3.0]non-5-ene (DBN) can catalyze regioselective exchange at the benzylic position using D₂O. researchgate.net

The application of microwave irradiation can dramatically accelerate the rate of H-D exchange reactions. nih.govlookchem.com This technique leads to rapid and convenient preparation of isotopically labeled compounds, often with higher levels of deuterium incorporation compared to conventional heating methods. nih.govresearchgate.net Microwave-assisted methods have been successfully applied to the deuteration of various aromatic compounds, including phenols and heterocycles, and can be combined with parallel synthesis procedures to rapidly generate libraries of labeled molecules. nih.govlookchem.com

Reductive deamination provides a fundamentally different strategy for incorporating deuterium into an aromatic ring. Instead of exchanging an existing hydrogen atom, this method involves the replacement of an amino group (-NH₂) with a deuterium atom. nih.gov This approach is particularly useful for introducing deuterium at a specific position that may not be accessible or selective through HIE methods.

The process typically involves the diazotization of a primary aromatic amine, followed by the reduction of the resulting diazonium salt. A reported one-step protocol uses deuterated chloroform (B151607) (CDCl₃) as the source of deuterium. nih.gov This method is applicable to a wide variety of substituted anilines and can be performed using both solution-phase and solid-phase synthesis techniques, offering a fast and straightforward route for targeted deuterium labeling. nih.gov For the synthesis of N,N,4-trideuterio-2,3-dimethylaniline, this strategy could theoretically be applied to a precursor like 4-amino-N,N-dimethyl-2,3-dimethylaniline to specifically introduce deuterium at the C4 position.

Advanced Synthetic Routes for this compound and its Analogs

The preparation of this compound can be approached through several advanced synthetic strategies. A prominent and effective method involves the direct, regioselective hydrogen-deuterium (H-D) exchange on the aromatic ring of the parent compound, 2,3-dimethylaniline (B142581) or its N,N-dimethylated counterpart.

One of the most powerful and efficient methods for incorporating deuterium into an aromatic ring is through acid-catalyzed H-D exchange. nih.gov Homogeneous Brønsted acid systems, such as deuterated trifluoroacetic acid (CF₃COOD), can serve as both the catalyst and the deuterium source. nih.gov The reaction proceeds via an electrophilic aromatic substitution mechanism, where the aromatic ring is selectively deuterated at the most electron-rich positions. nih.gov For N,N-dimethyl-2,3-dimethylaniline, the para-position (C4) is activated by the strong electron-donating amino group, making it susceptible to electrophilic deuteration. The reaction conditions, such as temperature and reaction time, would be optimized to favor mono-deuteration at the desired position while minimizing exchange at other sites.

Another advanced approach involves metal-catalyzed H-D exchange. While acid catalysis is effective, transition metal catalysts, such as those based on iridium, rhodium, or palladium, can offer alternative selectivities and milder reaction conditions. These methods often proceed through C-H activation and can be directed by functional groups present in the molecule. For the synthesis of the target compound, a suitable catalyst would be chosen to selectively activate the C-H bond at the 4-position of the aniline ring.

Furthermore, a multi-step synthetic sequence can be employed, starting from a precursor that is already halogenated at the 4-position (e.g., 4-bromo-2,3-dimethylaniline). This halogenated intermediate can then undergo N,N-dimethylation, followed by a halogen-deuterium exchange reaction. This can be achieved using a deuterium source like deuterium gas (D₂) in the presence of a palladium catalyst (e.g., Pd/C) or by using a deuterated reducing agent. This method provides excellent control over the site of deuteration.

The N,N-dimethylation of the aniline nitrogen can be achieved through various methods, such as reductive amination with formaldehyde-d₂ or by using a deuterated methylating agent like iodomethane-d₃ (CD₃I). To obtain N,N-dideuterio-4-deuterio-2,3-dimethylaniline, a combination of these strategies would be employed.

Isotopic Purity and Enrichment Assessment in Labeled Compounds

The determination of isotopic purity and the quantification of deuterium content are critical steps in the characterization of labeled compounds. High isotopic enrichment is crucial for the intended applications of these molecules.

Analytical Techniques for Quantitative Deuterium Content Determination

A combination of spectroscopic and spectrometric techniques is utilized to provide a comprehensive assessment of the isotopic composition of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H) and deuterium (²H) NMR spectroscopy are powerful tools for determining the extent and position of deuteration. nih.govmagritek.com

¹H NMR: In the ¹H NMR spectrum of a successfully deuterated compound, the signal corresponding to the proton that has been replaced by deuterium will be absent or significantly diminished. For this compound, the signal for the aromatic proton at the 4-position would be absent. The integration of the remaining proton signals relative to an internal standard can be used to quantify the degree of deuteration.

²H NMR: Deuterium NMR directly observes the deuterium nuclei. magritek.com The ²H NMR spectrum of this compound would show a signal at the chemical shift corresponding to the 4-position of the aromatic ring, confirming the site of deuteration. Quantitative ²H NMR, when performed under appropriate experimental conditions, can provide a precise measure of the deuterium content at each labeled position. acs.org

Interactive Data Table: Representative ¹H NMR Data for Deuteration Analysis

| Compound | Position | ¹H Chemical Shift (ppm) | Integration (Relative to CH₃ groups) |

| N,N,2,3-tetramethylaniline | 4-H | ~6.8 | 1H |

| This compound | 4-H | ~6.8 | <0.05H (ideally 0) |

| N,N,2,3-tetramethylaniline | 5-H | ~7.1 | 1H |

| This compound | 5-H | ~7.1 | 1H |

| N,N,2,3-tetramethylaniline | 6-H | ~6.7 | 1H |

| This compound | 6-H | ~6.7 | 1H |

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is an essential technique for determining the isotopic enrichment of a labeled compound. nih.govrsc.orgnih.gov By analyzing the mass-to-charge ratio (m/z) of the molecular ion, the number of incorporated deuterium atoms can be determined.

The mass spectrum of this compound would show a molecular ion peak at a higher m/z value compared to its non-deuterated analog. The isotopic distribution of the molecular ion cluster can be used to calculate the percentage of molecules that contain the desired number of deuterium atoms. For instance, the presence of ions corresponding to M+1, M+2, and M+3 (where M is the mass of the non-deuterated compound) would indicate the incorporation of one, two, and three deuterium atoms, respectively. The relative intensities of these peaks allow for the calculation of the isotopic enrichment. nih.gov

Interactive Data Table: Representative Mass Spectrometry Data for Isotopic Enrichment

| Ion | Non-deuterated (m/z) | N,N,4-trideuterio (m/z) | Expected Relative Abundance (%) | Observed Relative Abundance (%) |

| M⁺ | 149.12 | 152.14 | 100 | - |

| (M+1)⁺ | 150.12 | 153.14 | 9.8 | - |

| (M+2)⁺ | 151.13 | 154.15 | 0.4 | - |

| M(d₀)⁺ | - | 149.12 | <1 | 0.5 |

| M(d₁)⁺ | - | 150.13 | <2 | 1.5 |

| M(d₂)⁺ | - | 151.13 | <5 | 3.0 |

| M(d₃)⁺ | - | 152.14 | >90 | 95.0 |

Note: The data presented in the tables are representative and intended for illustrative purposes. Actual experimental values may vary.

Spectroscopic Characterization and Structural Elucidation of Deuterated Dimethylanilines

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy provides unparalleled insight into the molecular structure and environment of deuterated compounds. The substitution of a proton (¹H) with a deuteron (B1233211) (²H) induces subtle but measurable changes in the NMR spectra of neighboring nuclei, offering a powerful tool for structural elucidation.

Deuterium (B1214612) Isotope Effects on ¹H and ¹³C NMR Chemical Shifts in Aromatic Systems

The replacement of a proton with a deuteron, a heavier isotope, leads to a shorter average bond length and a lower zero-point vibrational energy. This seemingly minor alteration gives rise to observable isotope effects on the chemical shifts of nearby ¹H and ¹³C nuclei. These effects, though small, are highly informative for confirming the site of deuteration.

In aromatic systems, deuterium substitution typically causes an upfield shift (a move to lower ppm values) in the resonance of the attached carbon (a one-bond isotope effect, ¹ΔC(D)) and adjacent carbons (a two-bond isotope effect, ²ΔC(D)). huji.ac.il The magnitude of these shifts is influenced by factors such as hybridization and the electronic environment. For instance, one-bond isotope shifts from deuterium substitution on ¹³C can range from 0.2 to 1.5 ppm, while two-bond shifts are typically around 0.1 ppm. huji.ac.il Longer-range effects, though smaller, can also be observed and are transmitted through the conjugated π-system of the aromatic ring. rsc.org

The effect on proton chemical shifts is generally smaller but can be significant in systems with hydrogen bonding or steric hindrance. huji.ac.il In the context of N,N,4-trideuterio-2,3-dimethylaniline, the introduction of deuterium at the C4 position would be expected to induce characteristic upfield shifts in the ¹³C NMR spectrum for C4, C3, and C5, providing clear evidence of successful site-specific labeling.

| Isotope Effect | Typical Shift Magnitude (ppm) | Notes |

|---|---|---|

| One-bond (¹ΔC(D)) | 0.2 - 1.5 | Upfield shift of the deuterated carbon. |

| Two-bond (²ΔC(D)) | ~0.1 | Upfield shift of carbons adjacent to the deuteration site. |

| Three-bond (³ΔC(D)) | -0.02 - 0.07 | Magnitude and sign can depend on the dihedral angle. |

Quantitative Deuterium NMR (D-NMR) for Structural Verification and Enrichment Analysis

While ¹H and ¹³C NMR are invaluable for observing the effects of deuteration, Deuterium NMR (²H or D-NMR) directly observes the deuterium nucleus itself. This technique is a powerful alternative for both structural verification and the determination of isotopic enrichment, especially for highly deuterated compounds where residual proton signals in ¹H NMR are very weak. sigmaaldrich.com

Quantitative ²H NMR (qD-NMR) can be used to determine the deuterium distribution within a molecule. nih.gov By integrating the signals corresponding to different deuterium environments, the relative isotopic abundance at each labeled site can be calculated. wiley.comrug.nl For this compound, a quantitative ²H NMR spectrum would ideally show distinct signals for the deuterium on the aromatic ring and the deuterium atoms on the N,N-dimethyl groups, allowing for a precise measurement of enrichment at each position. This method is advantageous as it can be performed in non-deuterated solvents and provides a clean spectrum where proton signals are absent. sigmaaldrich.com Proper experimental setup, including appropriate relaxation delays, is crucial for obtaining accurate quantitative results. sigmaaldrich.com

Solid-State Deuterium NMR (SSNMR) for Investigating Molecular Dynamics and Interactions

Solid-state ²H NMR is a highly sensitive technique for probing the molecular dynamics of deuterated moieties in the crystalline or amorphous solid state. mdpi.comnih.gov The lineshape of the ²H NMR spectrum is directly influenced by the motion of the C-D bond relative to the external magnetic field. mdpi.com By analyzing the spectral lineshape over a range of temperatures, it is possible to characterize the type and timescale of molecular motions, such as rotations, jumps, or librations. rsc.orgmit.edu

For a compound like this compound in the solid state, ²H SSNMR could be used to study the dynamics of the aromatic ring and the methyl groups. For instance, analysis of the deuterium at the C4 position could reveal information about whole-molecule tumbling or specific reorientational modes of the phenyl ring. Similarly, studying the deuterated methyl groups would provide insight into the rate and geometry of their rotation. This technique is particularly powerful for understanding intermolecular interactions and packing effects in the solid state, which govern the physical properties of the material. acs.orgmdpi.com

Nitrogen-15 NMR Studies of N,N-Dimethylaniline Derivatives

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H or ¹³C NMR, provides direct information about the electronic environment of the nitrogen atom. acs.org In N,N-dimethylaniline derivatives, the ¹⁵N chemical shift is highly sensitive to the nature of substituents on the aromatic ring. nih.govnih.gov Electron-donating groups generally cause the ¹⁵N resonance to shift to a lower frequency (upfield), while electron-withdrawing groups have the opposite effect. acs.orgnih.gov

Studies on para-substituted N,N-dimethylanilines have shown that the isotropic ¹⁵N chemical shift decreases with the increasing electron-donating ability of the para-substituent. nih.gov This is a result of changes in the n-π* and σ-π* energy gaps. nih.gov Although deuterium is not a strong electronic-donating or -withdrawing group, its presence can cause small but measurable isotope effects on the ¹⁵N chemical shift. Furthermore, ¹⁵N NMR can be used to study the effects of protonation and intermolecular interactions, such as hydrogen bonding, at the nitrogen center. rsc.org

| Substituent | δiso (ppm) | δ11 (ppm) | δ22 (ppm) | δ33 (ppm) |

|---|---|---|---|---|

| -N(CH3)2 | -338.1 | -457 | -396 | -162 |

| -OCH3 | -328.6 | -438 | -394 | -154 |

| -H | -322.0 | -422 | -396 | -148 |

| -CHO | -313.1 | -402 | -395 | -142 |

| -CN | -309.2 | -394 | -393 | -141 |

| -NO2 | -304.9 | -384 | -395 | -136 |

Data adapted from a study on solid-state 15N NMR of N,N-dimethylaniline derivatives. nih.gov

Utilization of Non-Uniform Deuterium Labeling in Complex Molecular Systems

Deuterium labeling is a critical tool in NMR studies of large and complex biomolecular systems. ethz.ch In such systems, uniform deuteration is often employed to simplify crowded ¹H NMR spectra and reduce relaxation rates, allowing for the study of higher molecular weight proteins. However, non-uniform or selective deuterium labeling, where only specific residues or parts of a molecule are deuterated, offers more targeted insights. nih.gov

While this compound is a small molecule, the principles of non-uniform labeling are applicable to studies where it might be used as a probe or a building block. For example, if this molecule were incorporated into a larger supramolecular assembly or a polymer, its specific deuteration pattern would allow its signals to be distinguished from the rest of the protonated system in a ¹H NMR experiment. Conversely, in a largely deuterated system, the protonated 2,3-dimethylaniline (B142581) moiety would stand out. This selective labeling strategy is essential for studying specific binding interactions, elucidating reaction mechanisms, and probing the structure of complex mixtures. acs.org

Mass Spectrometry (MS) Techniques for Isotopic Characterization

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions, making it inherently suited for the analysis of isotopically labeled compounds. wikipedia.org High-resolution mass spectrometry (HRMS) is particularly powerful for determining the isotopic purity and confirming the molecular formula of deuterated molecules. nih.govrsc.org

High-Resolution Mass Spectrometry for Precise Isotopic Purity Verification

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous verification of isotopic purity in deuterated compounds such as this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS provides the high mass accuracy and resolving power necessary to distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.govrsc.org This capability is crucial for confirming the successful incorporation of deuterium atoms at specific molecular positions and for quantifying the extent of deuteration.

The isotopic purity of a deuterated compound is a critical parameter, and HRMS allows for its precise determination by analyzing the relative abundances of the H/D isotopologue ions. nih.gov For this compound, the synthesized product is expected to be a mixture of species with varying numbers of deuterium atoms. The primary species of interest is the one containing exactly three deuterium atoms (d3). However, the presence of other isotopologues, such as d0 (non-deuterated), d1, d2, and even d4 or higher, is possible due to incomplete deuteration or over-deuteration during synthesis.

By employing HRMS, a detailed isotopic distribution profile can be generated. The high resolving power of the instrument allows for the separation of the mass spectral peaks of these closely related isotopologues. The isotopic purity is then calculated based on the relative intensities of the corresponding ion signals. researchgate.net Two common methods for calculating isotopic purity from HRMS data are based on the relative abundance of the H/D isotopologue ions. nih.gov These methods provide consistent and accurate values that can be validated against certified standards. nih.gov

Below is an interactive data table illustrating a hypothetical isotopic distribution for a synthesized batch of this compound as determined by HRMS. The table showcases the different isotopologues detected, their theoretical exact masses, and their observed relative abundances, from which the isotopic purity is derived.

Interactive Data Table: Isotopic Distribution of this compound

| Isotopologue | Theoretical Exact Mass (Da) | Observed Relative Abundance (%) |

| d0 (C9H13N) | 135.1048 | 1.5 |

| d1 (C9H12DN) | 136.1111 | 3.0 |

| d2 (C9H11D2N) | 137.1174 | 5.5 |

| d3 (C9H10D3N) | 138.1237 | 88.0 |

| d4 (C9H9D4N) | 139.1300 | 2.0 |

Note: The data in this table is representative and serves to illustrate the type of information obtained from HRMS analysis for isotopic purity verification.

Analysis of Fragmentation Pathways in Deuterated Dimethylanilines

The study of fragmentation pathways in mass spectrometry provides valuable structural information about a molecule. For isotopically labeled compounds like this compound, tandem mass spectrometry (MS/MS) experiments are particularly insightful. nih.gov By comparing the fragmentation patterns of the deuterated compound with its non-deuterated analogue, the location of the deuterium labels can be confirmed, and the fragmentation mechanisms can be elucidated. scielo.br

Upon ionization, typically by electron ionization (EI) or electrospray ionization (ESI), the molecular ion of this compound will undergo a series of fragmentation reactions. The presence of deuterium atoms will result in mass shifts of the fragment ions containing these labels. For instance, a well-known fragmentation pathway for N,N-dimethylanilines involves the loss of a methyl radical (•CH₃) to form a stable iminium ion. In the case of this compound, this would result in a fragment ion with a mass corresponding to the loss of 15 Da.

Another common fragmentation pathway is the cleavage of the C-N bond, leading to the formation of ions corresponding to the dimethylamino group and the aromatic ring. The deuterium label on the aromatic ring will be retained in the aromatic fragment, allowing for its unambiguous identification. The analysis of these fragmentation pathways is crucial for the structural confirmation of the synthesized deuterated compound.

The table below outlines the expected major fragment ions for this compound and its non-deuterated counterpart, 2,3-dimethyl-N,N-dimethylaniline, as would be observed in a tandem mass spectrometry experiment.

Interactive Data Table: Proposed Fragmentation Pathways of Deuterated Dimethylanilines

| Precursor Ion | m/z of Precursor | Proposed Fragment Ion | m/z of Fragment | Neutral Loss |

| [2,3-dimethyl-N,N-dimethylaniline]+• | 135.10 | [M - •CH₃]+ | 120.08 | •CH₃ |

| [2,3-dimethyl-N,N-dimethylaniline]+• | 135.10 | [C₈H₉]+ | 105.07 | •NH(CH₃) |

| [this compound]+• | 138.12 | [M - •CH₃]+ | 123.10 | •CH₃ |

| [this compound]+• | 138.12 | [C₈H₆D₃]+ | 108.09 | •NH(CH₃) |

Note: The m/z values in this table are theoretical and represent the expected fragments based on known fragmentation mechanisms of similar compounds.

Kinetic and Mechanistic Investigations Using Deuterium Isotope Effects

Applications of Primary and Secondary Kinetic Isotope Effects in Reaction Pathway Elucidation

The kinetic isotope effect (KIE) is a fundamental concept in physical organic chemistry that quantifies the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant of the reaction with the light isotope (kL) to that with the heavy isotope (kH). wikipedia.org KIEs are broadly classified into two main types: primary and secondary, both of which provide invaluable insights into reaction mechanisms. numberanalytics.com

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. differencebetween.comyoutube.com The difference in zero-point vibrational energy (ZPE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond is the principal origin of the PKIE. princeton.edu The C-D bond is stronger and has a lower ZPE than the C-H bond. Consequently, more energy is required to break the C-D bond, leading to a slower reaction rate for the deuterated compound. wikipedia.org A normal PKIE (kH/kD > 1), typically in the range of 2-7 for C-H bond cleavage, is strong evidence that this bond is being broken in the rate-limiting step. princeton.edu

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond-breaking or formation in the rate-determining step. wikipedia.orgdifferencebetween.com These effects are generally much smaller than PKIEs but are still highly informative. differencebetween.com SKIEs arise from changes in the vibrational environment of the isotopic center between the ground state and the transition state. princeton.edu They are often related to changes in hybridization or hyperconjugation. youtube.com For example, a change in hybridization from sp3 in the reactant to sp2 in the transition state often results in a small, normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can lead to an inverse SKIE (kH/kD < 1). youtube.com These subtle effects can help differentiate between proposed reaction mechanisms, such as SN1 and SN2 pathways. wikipedia.org

Mechanistic Studies Involving N,N,4-trideuterio-2,3-dimethylaniline

While specific studies on this compound are not extensively documented in publicly available literature, its structure allows for clear inferences about its utility in mechanistic chemistry based on well-established principles and studies of closely related N,N-dimethylaniline analogues. The deuterium (B1214612) labels are strategically placed to probe different potential reaction sites: the N-methyl groups (a site for oxidation and demethylation) and the aromatic ring's para-position.

The oxidation of N,N-dialkylanilines is a process of significant biological and chemical interest, and it can proceed through different mechanistic pathways, most notably Hydrogen Atom Transfer (HAT) or a stepwise Electron Transfer-Proton Transfer (ET-PT). researchgate.net

Hydrogen Atom Transfer (HAT): In this mechanism, a hydrogen atom (a proton and an electron) is abstracted in a single, concerted step from the N-methyl group by an oxidizing agent.

Electron Transfer-Proton Transfer (ET-PT): This pathway involves an initial single electron transfer (SET) from the electron-rich aniline (B41778) to the oxidant, forming an N,N-dimethylaniline radical cation. researchgate.net This is followed by a subsequent proton transfer (deprotonation) from the N-methyl group of the radical cation. researchgate.netacs.org

This compound is ideally suited to distinguish between these pathways. The deuterium atoms on the N-methyl groups (N,N-dideuterio) would act as a primary isotopic label. If the rate-determining step involves the cleavage of a C-H bond on the methyl group—as would be the case in a HAT mechanism or a rate-limiting PT step after initial electron transfer—a significant primary kinetic isotope effect would be observed. researchgate.net The deuterium at the 4-position of the ring, remote from the site of C-H cleavage, would exhibit only a minor secondary effect, confirming that the aromatic C-H bond is not directly broken.

N-demethylation is a crucial metabolic and synthetic reaction pathway for tertiary amines like N,N-dimethylaniline. nih.gov The process typically begins with the oxidation of one of the N-methyl groups to a carbinolamine intermediate, which is unstable and subsequently decomposes to yield the N-methylaniline product and formaldehyde. nih.gov

The use of deuterated substrates, such as N-methyl-N-(trideuteriomethyl)anilines, has been instrumental in clarifying these pathways. rsc.org By measuring intramolecular and intermolecular KIEs, researchers can probe the nature of the C-H bond activation step. For this compound, the N,N-dideuterio labeling allows for a direct measurement of the KIE for the initial oxidation step.

Research on the N-demethylation of various para-substituted N,N-dimethylanilines catalyzed by iron-oxo complexes has demonstrated a clear relationship between the electronic properties of the substrate and the observed KIE. researchgate.net As the substituent on the aniline ring becomes more electron-withdrawing, the transition state for hydrogen transfer occurs later, leading to a larger KIE. nih.gov Although 2,3-dimethyl groups are electron-donating, the principles derived from these studies are directly applicable. The table below, adapted from data on N-demethylation by a nonheme iron(IV)-oxo complex, illustrates how KIE values can vary with the electronic nature of the aniline. researchgate.netresearchgate.net

This table presents data on the kinetic isotope effect (KIE) for the N-demethylation of various substituted anilines, showing a bell-shaped dependence on the acidity (pKa) of the corresponding radical cation. This trend is characteristic of a rate-determining proton transfer step. Data adapted from Barbieri et al. (2015). researchgate.netresearchgate.net

Influence of Steric and Electronic Factors on Deuterium Exchange Kinetics and Regioselectivity

The rate and position (regioselectivity) of hydrogen-deuterium exchange are sensitive to both the steric environment and the electronic properties of the molecule. nih.gov In this compound, these factors play a significant role.

Electronic factors: The N,N-dimethylamino group and the two methyl groups at the 2- and 3-positions are all electron-donating. This increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack, which is often a key step in acid-catalyzed H/D exchange reactions. nih.gov However, the high basicity of the nitrogen atom can lead to its protonation in acidic media, which deactivates the ring towards further electrophilic substitution. Studies on substituted anilines show a complex relationship where more basic anilines can sometimes react less efficiently in H/D exchange due to this protonation. nih.gov

Steric factors: The methyl groups at the 2- and 3-positions create steric hindrance around the amine and the adjacent positions on the aromatic ring. This steric crowding can influence the rate of reactions by impeding the approach of a reagent or catalyst. cardiff.ac.uk For instance, in acid-catalyzed H/D exchange on N,N-diethylaniline, the exchange rate was found to be poor, partly due to steric interference from the ethyl groups. nih.gov Similarly, the 2,3-dimethyl substitution pattern in the target molecule would be expected to influence the kinetics of processes involving the amino group or the aromatic ring. This steric hindrance can affect the ability of the molecule to achieve an optimal transition state geometry, thereby altering the reaction kinetics.

Computational and Theoretical Approaches to N,n,4 Trideuterio 2,3 Dimethylaniline

Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects on Nuclear Shielding Constants

Quantum chemical calculations are a powerful tool for understanding the subtle changes in the electronic environment of atomic nuclei upon isotopic substitution, which manifest as isotope effects on nuclear magnetic resonance (NMR) chemical shifts. The replacement of a proton with a deuteron (B1233211) in N,N,4-trideuterio-2,3-dimethylaniline induces small but measurable changes in the nuclear shielding constants of nearby nuclei, particularly carbon-13 and nitrogen-15.

These deuterium isotope effects on nuclear shielding are primarily of vibrational origin and arise from the anharmonicity of the potential energy surface of the molecule. researchgate.net The zero-point vibrational energy of a C-D bond is lower than that of a C-H bond, leading to a shorter average bond length for the C-D bond. This slight geometric change, along with other vibrational averaging effects, alters the electron distribution around the nuclei and consequently their shielding constants.

Density functional theory (DFT) calculations are commonly employed to predict these isotope effects. nih.govmdpi.com By calculating the nuclear shielding constants for both the non-deuterated and deuterated isotopologues, the isotope effect can be determined as the difference between these values. The calculated isotope effects can then be compared with experimental NMR data to validate the computational model and to aid in the assignment of NMR signals. scispace.com

For this compound, one would expect to observe:

A one-bond isotope effect (¹ΔC(D)) on the chemical shift of the carbon atom directly attached to the deuterium at the 4-position of the aromatic ring.

Two-bond isotope effects (²ΔC(D)) on the chemical shifts of the carbon atoms adjacent to the C4-D group.

Longer-range isotope effects on other carbon and nitrogen atoms in the molecule, which are generally smaller in magnitude. nih.gov

The signs and magnitudes of these isotope effects provide valuable information about the molecular structure and bonding. nih.gov For instance, in strongly hydrogen-bonded systems, deuterium isotope effects can be transmitted through the hydrogen bond, providing insights into its nature. nih.gov

A representative table of calculated deuterium isotope effects on ¹³C chemical shifts for a hypothetical deuterated aromatic amine is presented below.

| Atom | Isotope Effect (ppm) |

| C4 (Directly Deuterated) | -0.3 to -0.6 |

| C3, C5 (Adjacent to C4) | -0.05 to -0.15 |

| C2, C6 | < -0.05 |

| C1 | < -0.05 |

| N-CH₃ | < -0.02 |

| N | < -0.02 |

Note: These are typical expected values and the actual values for this compound would require specific calculations.

Density Functional Theory (DFT) for Electronic Structure and Vibrational Analysis of Deuterated Analogs

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and vibrational properties of molecules. asianpubs.orgmaterialsciencejournal.org For this compound, DFT calculations can provide detailed information about its molecular geometry, orbital energies, and vibrational frequencies.

The substitution of hydrogen with deuterium primarily affects the vibrational frequencies of the molecule due to the mass difference. The vibrational frequency of a bond is approximately proportional to the inverse square root of the reduced mass of the atoms involved. Therefore, C-D, N-D, and other bonds involving deuterium will have lower vibrational frequencies than their C-H and N-H counterparts.

DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), can accurately predict the infrared (IR) and Raman spectra of both the deuterated and non-deuterated compounds. asianpubs.org By comparing the calculated spectra, one can identify the vibrational modes that are most affected by deuteration, which aids in the assignment of experimental spectra. researchgate.net

The table below shows a comparison of calculated vibrational frequencies for key stretching modes in a hypothetical dimethylaniline and its deuterated analog.

| Vibrational Mode | Typical Frequency (cm⁻¹) (Non-deuterated) | Expected Frequency (cm⁻¹) (Deuterated at C4) |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 (C-H), ~2250 (C-D) |

| Aliphatic C-H Stretch (N-CH₃) | 2850-2960 | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 | 1450-1600 |

| C-N Stretch | 1250-1350 | 1250-1350 |

| Aromatic C-H Bend | 1000-1300 | Shifted to lower frequencies for C-D bend |

| N-CH₃ Bend | 1440-1470 | 1440-1470 |

Theoretical Modeling of Reaction Transition States and Intermediates

Theoretical modeling is an indispensable tool for studying the mechanisms of chemical reactions, allowing for the characterization of transient species such as transition states and intermediates that are difficult to observe experimentally. For reactions involving this compound, computational methods can be used to locate and characterize the structures and energies of transition states.

The presence of deuterium can influence the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). A primary KIE is observed when a bond to the isotopic atom is broken or formed in the rate-determining step of the reaction. A secondary KIE can occur when the isotopic substitution is at a position not directly involved in bond breaking or formation.

In the case of this compound, a secondary KIE might be observed in reactions where the hybridization of the C4 carbon atom changes during the transition state. For example, in electrophilic aromatic substitution reactions, the formation of the sigma complex intermediate involves a change in hybridization of the ring carbons from sp² to sp³.

DFT calculations can be used to model the potential energy surface of a reaction. researchgate.net By locating the transition state structure, which is a first-order saddle point on the potential energy surface, the activation energy of the reaction can be calculated. Comparing the activation energies for the deuterated and non-deuterated reactants allows for the theoretical prediction of the KIE. The analysis of the transition state's vibrational frequencies is also crucial, as the transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

For instance, in a hypothetical electrophilic attack at the para position of N,N-dimethyl-2,3-dimethylaniline, the transition state would involve the formation of a new bond to the C4 carbon. The presence of deuterium at this position would influence the vibrational frequencies of the transition state and thus the activation energy.

Prediction and Interpretation of Isotopic Fractionation Factors

Isotopic fractionation describes the partitioning of isotopes between two different substances or phases at equilibrium or during a kinetic process. wikipedia.org The isotopic fractionation factor (α) is a measure of this partitioning and is defined as the ratio of the isotopic ratios in the two substances or phases. wikipedia.org

For the distribution of this compound (A) and its non-deuterated counterpart (B) between two phases (e.g., liquid and vapor), the fractionation factor would be:

αA-B = (RA) / (RB)

where R is the ratio of the deuterated to the non-deuterated species (e.g., [this compound] / [N,N-2,3-dimethylaniline]). wikipedia.org

Theoretical prediction of isotopic fractionation factors relies on statistical mechanics and quantum chemical calculations. The fractionation factor is related to the differences in the zero-point vibrational energies between the isotopologues in the two different states. These energy differences can be calculated with good accuracy using DFT.

For example, in a liquid-vapor equilibrium, the heavier isotope (deuterium) tends to concentrate in the phase where the bonding is stronger, which is typically the liquid phase. This is because the zero-point energy difference between the C-D and C-H bonds is greater in the condensed phase.

Computational models can calculate the vibrational frequencies of this compound and its non-deuterated analog in both the gas phase and in a simulated solvent environment (to represent the liquid phase). From these frequencies, the reduced partition function ratios can be determined, which in turn allows for the calculation of the equilibrium fractionation factor. These theoretical predictions are valuable for interpreting experimental data on isotopic fractionation in natural and industrial processes.

Applications of N,n,4 Trideuterio 2,3 Dimethylaniline in Advanced Research Disciplines

Role as a Stable Isotope Tracer in Biochemical Transformations

Stable isotope tracing is a powerful technique that follows a labeled substrate through metabolic reactions, providing unparalleled insights into the biochemical pathways of cells. springernature.comnih.gov The use of compounds like N,N,4-trideuterio-2,3-dimethylaniline allows researchers to track the fate of individual atoms through metabolic networks, offering a detailed view of cellular processes. nih.gov

Elucidation of Metabolic Pathways and Biotransformation Mechanisms

The metabolism of xenobiotics, such as substituted anilines, often involves complex enzymatic reactions. The primary metabolic routes for N,N-dimethylanilines include N-demethylation, N-oxidation, and ring hydroxylation. wikipedia.orgnih.gov By introducing this compound into a biological system (e.g., cell cultures or animal models), scientists can use mass spectrometry-based techniques to trace the labeled molecule and its metabolic products. researchgate.net

The deuterium (B1214612) atoms on the N-methyl groups and at the 4-position of the aromatic ring serve as stable isotopic labels. For instance, if N-demethylation occurs, the resulting metabolites will retain the deuterium on the remaining methyl group and the aromatic ring, allowing for unambiguous identification. Similarly, if ring hydroxylation occurs at a position other than the labeled C4, the deuterium at position 4 will remain, helping to pinpoint the site of enzymatic attack. This precise tracking helps in constructing detailed metabolic maps and understanding the biotransformation mechanisms of aniline (B41778) derivatives. mdpi.com

Table 1: Potential Metabolic Transformations of this compound

| Metabolic Reaction | Expected Labeled Metabolite | Research Application |

|---|---|---|

| N-Demethylation | N,4-dideuterio-2,3-dimethylaniline | Tracking the activity of N-demethylating enzymes like Cytochrome P450. nih.gov |

| N-Oxidation | This compound-N-oxide | Identifying N-oxidase enzyme pathways. nih.gov |

| Ring Hydroxylation | Hydroxylated this compound | Determining the specific position of hydroxylation by enzymes. nih.gov |

Investigation of Enzyme-Substrate Interactions using Isotopic Labeling

Isotopic labeling is a key method for probing the mechanisms of enzyme-catalyzed reactions. ansto.gov.au The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a reaction is altered due to the mass difference. This effect is particularly pronounced when a carbon-hydrogen (or nitrogen-hydrogen) bond is broken in the rate-determining step of the reaction.

In the context of this compound, the presence of deuterium at the N-methyl groups and the C4 position can be used to study the mechanisms of enzymes like oxidoreductases and hydroxylases. mdpi.com For example, if the cleavage of a C-D bond at the 4-position is the rate-limiting step in a hydroxylation reaction, a significant KIE would be observed when comparing the reaction rate to the non-deuterated analog. The absence of a KIE can also provide valuable mechanistic insight, suggesting that C-H bond abstraction is not the rate-determining step. ansto.gov.au These studies are crucial for understanding how an enzyme binds to its substrate and carries out its catalytic function. mdpi.com

Environmental Fate Studies of Deuterated Organic Contaminants

Understanding the journey of pollutants from their source to their ultimate fate in the environment is critical for risk assessment and remediation. nih.govresearchgate.net Deuterated organic compounds, including this compound, serve as powerful tracers in these environmental studies.

Tracing Transport and Transformation Processes of Organic Pollutants

When released into the environment, organic pollutants can undergo various transport processes (e.g., leaching through soil, transport in groundwater) and transformation reactions (e.g., biodegradation, photodegradation). By "spiking" an environmental system (such as a soil column or a microcosm) with a known amount of this compound, researchers can accurately trace its movement and breakdown.

Because the deuterated compound is chemically identical to its non-deuterated counterpart but has a different mass, analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can easily distinguish the tracer from any pre-existing contamination. This allows for the precise determination of degradation rates, transport velocities, and the identification of transformation products under specific environmental conditions.

Isotopic Fingerprinting for Source Apportionment and Degradation Profiling

Isotopic fingerprinting is a technique used to trace pollution back to its origin by identifying the unique ratio of isotopes within a substance. sustainability-directory.com This method, often referred to as Compound-Specific Isotope Analysis (CSIA), can provide definitive source identification, which is invaluable for environmental regulation and pollution control. vu.nlresearchgate.net

While this compound is an artificially created tracer, the principles of isotopic fingerprinting are central to its application. In controlled studies, its distinct isotopic signature allows it to act as a clear marker. Furthermore, the process of degradation can cause isotopic fractionation, where microbes or chemical processes preferentially react with the lighter, non-deuterated molecules. By analyzing the change in the isotopic ratio of a pollutant over time and space, scientists can quantify the extent of degradation that has occurred. vu.nlhydrology-amsterdam.nl This provides clear evidence of natural attenuation processes in contaminated sites.

Development of Stable Isotope Labeled Internal Standards (SILS) for Quantitative Analytical Research

In analytical chemistry, particularly in quantitative analysis using mass spectrometry, precision and accuracy are paramount. clearsynth.com Stable Isotope Labeled Internal Standards (SILS) are considered the gold standard for quantification because they can compensate for variations during sample preparation and analysis. scispace.com

This compound is an ideal internal standard for the quantification of non-labeled 2,3-dimethylaniline (B142581). An internal standard is a compound added in a known amount to a sample before processing. chromforum.org The SILS co-elutes with the analyte during chromatography and exhibits nearly identical ionization efficiency in the mass spectrometer's source. scispace.com However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z).

By measuring the ratio of the analyte's signal to the internal standard's signal, any loss of sample during extraction, or variations in instrument response (ion suppression), can be accurately corrected for. clearsynth.comnih.gov This ensures robust and reliable quantification of the target compound in complex matrices such as blood, urine, or environmental samples. clearsynth.com

Table 2: Comparison of Analytical Standards for Quantitative Analysis

| Standard Type | Advantages | Disadvantages |

|---|---|---|

| External Standard | Simple to prepare. | Does not account for sample loss or matrix effects. |

| Analog Internal Standard | Corrects for some variability. | May have different extraction recovery and ionization efficiency than the analyte. |

| Stable Isotope Labeled Internal Standard (SILS) | Co-elutes with analyte; corrects for sample loss and matrix effects with high accuracy. clearsynth.comscispace.com | Can be expensive; not always commercially available. scispace.com |

Analytical Methodologies for Research Applications of Deuterated Dimethylanilines

Chromatographic Separation Techniques (e.g., HPLC, GC) for Isolation and Quantification

The isolation and quantification of N,N,4-trideuterio-2,3-dimethylaniline from complex matrices rely heavily on high-performance liquid chromatography (HPLC) and gas chromatography (GC). The choice between these techniques often depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the separation of non-volatile or thermally labile compounds. For the analysis of dimethylaniline isomers and by extension, their deuterated analogs, reversed-phase HPLC is commonly employed. A study on the separation of various aromatic amine isomers, including dimethylanilines, demonstrated the efficacy of a Kromasil ODS column. tsijournals.com The separation is typically achieved using a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. tsijournals.com The use of a photodiode array (PDA) detector allows for the monitoring of the analyte at multiple wavelengths, enhancing selectivity and aiding in peak identification. tsijournals.com

For the specific analysis of this compound, a C18 column would be a suitable choice, leveraging the hydrophobic interactions between the analyte and the stationary phase. The slight difference in polarity and molecular weight imparted by the deuterium (B1214612) atoms may lead to a subtle shift in retention time compared to its non-deuterated counterpart, a phenomenon that can be exploited for its separation.

Gas Chromatography (GC):

GC is a powerful technique for the separation of volatile and thermally stable compounds like dimethylanilines. The choice of the stationary phase is crucial for achieving optimal separation of isomers. For instance, a novel calixarene-based stationary phase, C4A-PEG-2PTSC, has shown excellent separation capabilities for xylidine (B576407) isomers, which are structurally related to 2,3-dimethylaniline (B142581). scielo.br This suggests that such specialized columns could also be effective for separating this compound from other isomers.

In the analysis of aromatic amines, GC is often coupled with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) for sensitive and selective detection. chemicalbook.com For instance, the analysis of N,N-dimethylaniline in air can be performed by adsorption on silica (B1680970) gel, followed by desorption with ethanol (B145695) and analysis by GC-FID. chemicalbook.com When using deuterated compounds as internal standards in GC analysis, it is important to consider the potential for chromatographic isotope effects, where the deuterated analog may elute slightly earlier or later than the non-deuterated compound.

Table 1: Exemplar Chromatographic Conditions for the Analysis of Deuterated Dimethylanilines This table is generated based on methods for structurally similar compounds.

| Parameter | HPLC | GC |

|---|---|---|

| Column | Kromasil ODS (C18) | C4A-PEG-2PTSC or equivalent |

| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Nitrogen or Helium |

| Flow Rate | 0.7 mL/min | 1.0 mL/min |

| Detector | Photodiode Array (PDA) | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Temperature | Ambient | Temperature programmed |

Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS/MS, UHPLC-Q-Orbitrap MS/MS)

For a more comprehensive and highly selective analysis, chromatographic techniques are often coupled with mass spectrometry (MS). These hyphenated techniques, such as GC-MS/MS and UHPLC-Q-Orbitrap MS/MS, provide not only retention time data but also mass-to-charge ratio information, which is invaluable for the unambiguous identification and quantification of this compound.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):

GC-MS/MS is a highly sensitive and selective technique that can overcome the challenges of co-eluting isomers and matrix interferences. In a study analyzing 2,6-dimethylaniline (B139824) in milk, a deuterated internal standard (2,6-DMA-d9) was used for quantification by the isotope ratio method, demonstrating the utility of deuterated analogs in GC-MS analysis. nih.gov For this compound, a similar approach can be adopted. The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode, where a specific precursor ion of the analyte is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target compound, thereby minimizing background noise and enhancing sensitivity.

Ultra-High-Performance Liquid Chromatography-Quadrupole-Orbitrap Mass Spectrometry (UHPLC-Q-Orbitrap MS/MS):

UHPLC-Q-Orbitrap MS/MS combines the high separation efficiency of UHPLC with the high-resolution and accurate mass measurement capabilities of the Orbitrap mass analyzer. This technique is particularly useful for the analysis of complex biological and environmental samples. While direct studies on this compound are not available, the methodology has been successfully applied to the analysis of other aromatic amines and their metabolites. The high mass accuracy of the Orbitrap allows for the determination of the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification.

In a typical workflow, the sample would be injected into the UHPLC system for separation on a sub-2 µm particle column. The eluent would then be introduced into the mass spectrometer, and the data acquired in both full-scan and tandem MS modes. The full-scan data would provide the accurate mass of the protonated molecule of this compound, while the tandem MS data would yield characteristic fragment ions, further confirming its identity.

Table 2: Potential Mass Spectrometric Parameters for this compound This table presents theoretical values based on the compound's structure.

| Technique | Precursor Ion (m/z) | Product Ion(s) (m/z) |

|---|---|---|

| GC-MS/MS (EI) | [M]+• (e.g., 124.1) | Characteristic fragments |

| UHPLC-Q-Orbitrap MS/MS (ESI+) | [M+H]+ (e.g., 125.1) | High-resolution fragment ions |

Integration of Deuterium Labeling in Multi-Omics Approaches (e.g., Toxicometabolomics)

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern multi-omics approaches, particularly in the field of toxicometabolomics. Toxicometabolomics aims to identify and quantify endogenous metabolite changes in response to toxicant exposure, providing insights into the mechanisms of toxicity.

Deuterium labeling can be integrated into toxicometabolomics studies in several ways. This compound can be used as an internal standard for the accurate quantification of its non-deuterated counterpart, 2,3-dimethylaniline, in biological samples. This is crucial for understanding the toxicokinetics and metabolism of this compound. The stable isotope-labeled standard co-elutes with the analyte but is distinguished by its higher mass, allowing for precise correction of matrix effects and variations in instrument response.

Furthermore, this compound can be used as a tracer to follow the metabolic fate of 2,3-dimethylaniline in a biological system. By exposing an organism to the deuterated compound and analyzing the resulting metabolome using high-resolution mass spectrometry, it is possible to identify novel metabolites of 2,3-dimethylaniline. The characteristic isotopic signature of the deuterium label facilitates the differentiation of drug-related metabolites from the endogenous background. This approach can help in elucidating the metabolic pathways involved in the detoxification or bioactivation of 2,3-dimethylaniline, contributing to a more comprehensive toxicological profile.

While specific toxicometabolomics studies involving this compound are yet to be published, the principles of stable isotope labeling in metabolomics are well-established and provide a clear roadmap for its application in this field. The integration of deuterium labeling with advanced analytical platforms like UHPLC-Q-Orbitrap MS/MS offers a powerful tool for advancing our understanding of the toxicological impact of aromatic amines.

Future Directions and Emerging Research Opportunities

Advancements in Highly Regioselective and Cost-Effective Deuteration Syntheses

The precise and economical synthesis of deuterated anilines is a critical area of ongoing research. Future advancements are expected to focus on developing more efficient and selective methods to introduce deuterium (B1214612) at specific positions within the aniline (B41778) scaffold.

One promising direction is the refinement of transition metal-catalyzed hydrogen isotope exchange (HIE) reactions. While iridium-based catalysts have been effective, research is shifting towards more abundant and less expensive metals like ruthenium and palladium. nih.govgoogle.com For instance, ruthenium-catalyzed methodologies using deuterium oxide (D₂O) as a cost-effective deuterium source are being explored for the deuteration of aromatic carbonyl compounds and could be adapted for anilines. nih.gov The development of novel catalyst systems, potentially involving phosphorus-doped iron single-atom catalysts, also shows promise for the regioselective deuteration of anilines and other (hetero)arenes using D₂O. researchgate.net

Another key area is the advancement of acid-catalyzed deuteration methods. Simple and operationally straightforward procedures using concentrated HCl in D₂O have been shown to efficiently deuterate electron-rich and electron-deficient anilines at the ortho and/or para positions. capes.gov.brnih.govscilit.com Future research will likely focus on expanding the substrate scope and further improving the regioselectivity of these cost-effective methods.

Furthermore, flow synthesis technology presents a significant opportunity to improve the production throughput and reaction efficiency of deuterated aromatic compounds. tn-sanso.co.jp The use of microwave technology in flow reactors can significantly reduce reaction times and energy consumption compared to conventional batch synthesis. tn-sanso.co.jp This approach, combined with the use of D₂O as the deuterium source, could lead to more scalable and economical production of compounds like N,N,4-trideuterio-2,3-dimethylaniline. tn-sanso.co.jp

| Deuteration Method | Catalyst/Reagent | Deuterium Source | Key Advantages | Reference(s) |

| Transition Metal-Catalyzed HIE | Ruthenium, Palladium, Iron | D₂O | Cost-effective, potential for high regioselectivity | nih.govgoogle.comresearchgate.net |

| Acid-Catalyzed Deuteration | Concentrated HCl | D₂O | Operationally simple, cost-effective | capes.gov.brnih.govscilit.com |

| Flow Synthesis | Microwave-assisted | D₂O | Improved throughput, enhanced reaction efficiency | tn-sanso.co.jp |

Expanding the Scope of Kinetic Isotope Effect Applications in Complex Organic Reactions

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms, and deuterated anilines are valuable substrates for such studies. rsc.orgresearchgate.netnih.gov The replacement of a C-H bond with a stronger C-D bond can significantly alter reaction rates, providing insights into the rate-determining steps of complex organic reactions. wikipedia.org

Future research is expected to expand the application of KIE studies using specifically deuterated anilines, such as this compound, to a wider range of complex organic reactions. For example, observing primary and secondary α-deuterium KIEs with deuterated aniline nucleophiles has provided evidence for specific transition state mechanisms in Sₙ2 reactions. rsc.org This approach can be extended to investigate the mechanisms of other important transformations, including C-N bond formation, electrophilic aromatic substitution, and transition metal-catalyzed cross-coupling reactions.

Moreover, the strategic deuteration of aniline derivatives has significant implications in medicinal chemistry. By selectively replacing hydrogen with deuterium at metabolically vulnerable positions, it is possible to slow down the rate of metabolic degradation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of drug candidates. nih.gov The development of new deuterated aniline building blocks will facilitate the synthesis of novel deuterated drugs with enhanced therapeutic properties. researchgate.netrsc.orgrsc.org

| Application Area | Significance of Deuterated Anilines | Potential Research Focus | Reference(s) |

| Reaction Mechanism Elucidation | Probing transition states and rate-determining steps through KIE studies. | Investigating complex catalytic cycles and pericyclic reactions. | rsc.orgresearchgate.netwikipedia.org |

| Medicinal Chemistry | Improving metabolic stability and pharmacokinetic profiles of drugs. | Design and synthesis of deuterated active pharmaceutical ingredients (APIs). | researchgate.netnih.govrsc.org |

Development of Novel Spectroscopic Probes Utilizing Deuterated Anilines

Deuterated anilines serve as valuable tools in various spectroscopic techniques, and there are emerging opportunities to develop novel probes for advanced applications. The substitution of hydrogen with deuterium can lead to simplified NMR spectra, which is particularly useful for studying the structure and dynamics of large biomolecules like proteins. nih.gov By incorporating selectively deuterated aromatic amino acids, it is possible to achieve group-specific 'single-proton' labeling, greatly simplifying complex spectra and enabling the study of transient folding intermediates. nih.gov

In the field of materials science, deuterated arylamines are showing great potential for use in optoelectronic devices such as Organic Light Emitting Diodes (OLEDs). tn-sanso.co.jpresearchgate.net The incorporation of deuterium can enhance the stability and luminous efficiency of these materials. tn-sanso.co.jp Future research will likely focus on the synthesis and characterization of novel deuterated anilines for these applications, as well as their use in neutron reflectometry studies to probe the functioning of the devices. researchgate.net

Furthermore, deuteration can be used to fine-tune the photophysical properties of fluorescent dyes. For instance, deuterated oxazines have been shown to be brighter near-infrared fluorophores with longer lifetimes, making them excellent candidates for mitochondrial imaging and single-molecule spectroscopy. rsc.org The development of new deuterated aniline-based fluorophores could lead to advanced probes for biological imaging and sensing. Spectroscopic investigations of deuterated flare compositions have also shown that the introduction of deuterium can alter the spectral performance, suggesting applications in other areas of materials science. researchgate.net

| Spectroscopic Technique | Role of Deuterated Anilines | Emerging Opportunity | Reference(s) |

| Nuclear Magnetic Resonance (NMR) | Simplify spectra of complex biomolecules. | Probing protein folding and dynamics with greater clarity. | nih.gov |

| Optoelectronics (OLEDs) | Enhance device stability and efficiency. | Design of next-generation display and lighting technologies. | tn-sanso.co.jpresearchgate.net |

| Fluorescence Spectroscopy | Improve brightness and lifetime of fluorophores. | Development of advanced probes for bioimaging. | rsc.org |

Computational Design of Deuterated Molecules for Targeted Research Objectives

Computational chemistry is becoming an indispensable tool for the rational design of molecules with specific properties. This is particularly true for deuterated compounds, where computational methods can predict the effects of isotopic substitution on molecular behavior and guide synthetic efforts.

A hybrid quantum-classical computational approach is emerging for designing deuterated molecules with desirable properties. researchgate.netarxiv.orgresearchgate.netelsevierpure.com This multi-pronged strategy can involve using classical quantum chemistry to generate a dataset, which is then used to train a machine learning model. This model can then be used to construct an Ising Hamiltonian to predict the properties of a large number of deuterated analogues. researchgate.netarxiv.orgresearchgate.net Such approaches have been successfully applied to the design of deuterated tris(8-hydroxyquinolinato) aluminum (Alq3) emitters for high-efficiency OLEDs. researchgate.netarxiv.orgresearchgate.netelsevierpure.com

Future research will likely expand the application of these computational design principles to a broader range of deuterated molecules, including anilines, for various targeted research objectives. This could include:

Predicting KIEs: Computationally modeling reaction pathways to predict the magnitude of the kinetic isotope effect for different deuterated isotopologues, thereby guiding the design of experiments to elucidate reaction mechanisms.

Optimizing Spectroscopic Properties: Designing deuterated anilines with tailored spectroscopic properties for use as probes in NMR, fluorescence, or vibrational spectroscopy.

Tailoring Material Properties: In silico design of deuterated anilines for enhanced performance in electronic materials, polymers, and other advanced materials.

The synergy between computational design and experimental synthesis will be crucial for accelerating the discovery and development of novel deuterated molecules with customized functionalities.

| Computational Approach | Application | Future Research Objective | Reference(s) |

| Hybrid Quantum-Classical Methods | Design of deuterated OLED emitters. | Expanding to other functional materials and predicting a wider range of properties. | researchgate.netarxiv.orgresearchgate.netelsevierpure.com |

| Machine Learning Models | Predicting quantum efficiencies of deuterated molecules. | Developing models to predict KIEs and spectroscopic shifts. | researchgate.netarxiv.orgresearchgate.net |

| Quantum Algorithms (VQE, QAOA) | Discovering molecules with optimal properties. | Improving accuracy on noisy quantum devices for more complex molecular design. | researchgate.netelsevierpure.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.